molecular formula C15H26N2O B12271660 N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12271660
M. Wt: 250.38 g/mol
InChI Key: QQPKFNXIILNTFV-UHFFFAOYSA-N
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Description

N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanecarboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds with piperidine moieties are widely used in medicinal chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with N-[1-(cyclopentylmethyl)piperidin-3-yl]amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: Known for its psychoactive properties.

    N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide: Studied for its pharmacological activities.

Uniqueness

N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanecarboxamide stands out due to its unique combination of a cyclopropane ring and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H26N2O

Molecular Weight

250.38 g/mol

IUPAC Name

N-[1-(cyclopentylmethyl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H26N2O/c18-15(13-7-8-13)16-14-6-3-9-17(11-14)10-12-4-1-2-5-12/h12-14H,1-11H2,(H,16,18)

InChI Key

QQPKFNXIILNTFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN2CCCC(C2)NC(=O)C3CC3

Origin of Product

United States

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